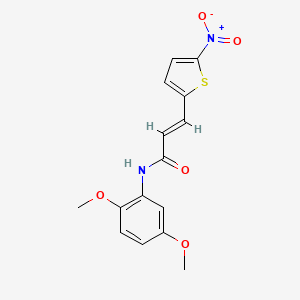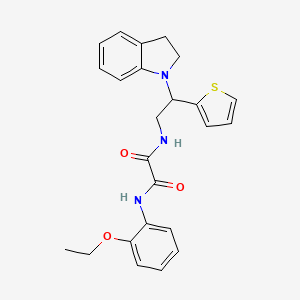
(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DNTA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DNTA is a synthetic compound that has been synthesized using different methods.
Applications De Recherche Scientifique
Molecular Imprinting and Analysis
- Molecular Imprinting in Olive Oil Analysis : Acrylamide-based molecularly imprinted polymers (MIPs) have been developed for the analysis of fenthion, an organophosphate insecticide, in olive oil. Using acrylamide as a functional monomer, these MIPs exhibited high selectivity and recovery rates for fenthion extraction, outperforming traditional methods and achieving a low detection limit (Bakas et al., 2014).
Polymerization and Material Synthesis
- Controlled Polymerization for Drug Delivery : Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for controlled, room-temperature polymerization, highlighting its potential in drug delivery systems (Convertine et al., 2004).
- Degradable Scaffolds for Tissue Engineering : Biodegradable scaffolds made from poly(N-isopropyl acrylamide) were synthesized for tissue engineering applications. These scaffolds demonstrate controlled porosity and thermoresponsive properties, making them attractive for biomedical applications (Galperin et al., 2010).
Chemical Interactions and Reactions
- Asymmetric Cycloadditions with Acrylamides : Research focused on asymmetric 1,3-dipolar cycloadditions with acrylamides has revealed high levels of stereocontrol in chemical reactions, important for synthetic organic chemistry applications (Kissane & Maguire, 2010).
- DFT Studies of Acrylamide Derivatives : Studies involving Density Functional Theory (DFT) on acrylamide derivatives, such as (E)-3-(2,6-dichlorophenyl)-acrylamide, provide insights into their molecular structure and potential applications in fields like material science (Shukla et al., 2020).
Sensitizer Synthesis for Solar Cells
- Organic Sensitizers for Solar Cells : Novel organic sensitizers containing acrylamide units have been engineered for solar cell applications, demonstrating high efficiency in photon to current conversion (Kim et al., 2006).
Applications in Biochemistry and Toxicology
- Biochemical Properties and Safety : Studies on acrylamide's biochemistry and safety reveal its widespread industrial use and potential health effects, necessitating a comprehensive understanding of its role in human health (Friedman, 2003).
Nitrothiophene Derivatives Evaluation
- Radiosensitizers and Cytotoxins : Nitrothiophene derivatives, including those with acrylamide groups, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins in medical applications (Threadgill et al., 1991).
Corrosion Inhibition Studies
- Corrosion Inhibitors in Nitric Acid Solutions : Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions, demonstrating potential in industrial applications (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-21-10-3-6-13(22-2)12(9-10)16-14(18)7-4-11-5-8-15(23-11)17(19)20/h3-9H,1-2H3,(H,16,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBQCYVGTKAYMU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2990395.png)
![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2990396.png)

![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2990404.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B2990408.png)


